1,3-Butanediol diacetate
Overview
Description
1,3-Butanediol diacetate is an organic compound with the molecular formula C8H14O4. It is also known by other names such as 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, and 1,3-Diacetoxybutane . This compound is a diester derived from 1,3-butanediol and acetic acid. It is a colorless liquid with a mild odor and is used in various industrial applications.
Mechanism of Action
Target of Action
1,3-Butanediol diacetate is a chemical compound with the formula C8H14O4 The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
For instance, 1,3-Butanediol can be produced from pyruvate via several intermediates including α-acetolactate and acetoin . .
Biochemical Analysis
Biochemical Properties
It is known that 1,3-butanediol, the parent compound, can be metabolized in the body to produce β-hydroxybutyrate, a ketone body . This suggests that 1,3-Butanediol diacetate may interact with enzymes involved in ketone body metabolism.
Cellular Effects
The cellular effects of this compound are not well-documented. Studies on 1,3-butanediol have shown that it can influence cellular processes. For example, it has been found to increase β-hydroxybutyrate serum levels in rats, which can affect various cellular processes, including energy metabolism and redox homeostasis .
Molecular Mechanism
It is known that 1,3-butanediol can be metabolized into β-hydroxybutyrate, a molecule that has multiple roles in the body, including serving as an energy substrate and signaling molecule .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on 1,3-butanediol have shown that its effects can vary over time. For example, a study found that rats treated with 1,3-butanediol showed a rapid and sustained reduction in body mass, along with other physiological changes .
Dosage Effects in Animal Models
A study on 1,3-butanediol found that only high concentrations of the compound were able to significantly elevate β-hydroxybutyrate levels in rats, and this was associated with various side effects .
Metabolic Pathways
1,3-butanediol is known to be involved in the metabolic pathway for the production of β-hydroxybutyrate .
Transport and Distribution
Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its potential to be metabolized into β-hydroxybutyrate, it may be localized in the mitochondria, where ketone body metabolism occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butanediol diacetate can be synthesized through the esterification of 1,3-butanediol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The general reaction is as follows:
CH3CH2CH(OH)CH2OH+2CH3COOH→CH3CH2CH(OCOCH3)CH2OCOCH3+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting 1,3-butanediol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Butanediol diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1,3-butanediol and acetic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol in the presence of a catalyst, forming new esters.
Oxidation: this compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,3-Butanediol and acetic acid.
Transesterification: New esters and acetic acid.
Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
1,3-Butanediol diacetate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Butanediol
- 1,4-Butanediol
- 2,3-Butanediol
- 2-Methylpropane-1,2-diol
- 2-Methylpropane-1,3-diol
Uniqueness
1,3-Butanediol diacetate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to its isomers. For example, 1,4-butanediol is primarily used as an industrial solvent and in the production of plastics, while 2,3-butanediol has applications in the production of synthetic rubber .
Properties
IUPAC Name |
3-acetyloxybutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGVACEWQNVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275772, DTXSID00862549 | |
Record name | 1,3-Diacetoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Butanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-31-3, 106484-02-0 | |
Record name | 1,3-Butylene glycol diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butanediol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butanediol diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Butanediol, 1,3-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Diacetoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Butanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-butylene diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-BUTANEDIOL DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847L0XU44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any challenges in using 1,3-Butanediol diacetate as a dietary energy source?
A2: Yes, some practical challenges exist. Firstly, the bitter taste of this compound can lead to reduced feed intake in animals. Secondly, its volatile nature results in the release of free acetic acid during storage, impacting its practicality as a feed additive.
Q2: Can bacteria utilize this compound?
A3: While not directly addressed in the provided research, a study focusing on Acinetobacter sp. showed the bacteria could metabolize various acetic ester compounds, including closely related molecules like ethyl acetate and propyl acetate. This suggests that bacterial degradation of this compound is plausible and warrants further investigation.
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